1-(Thiazol-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h3-5,8H,2H2,1H3 |
InChI Key |
VRCSHNZIEDOOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CS1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiazol 2 Yl Propan 1 Ol and Its Analogs
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation Relevant to the Compound
The construction of the thiazole ring is a fundamental step in the synthesis of 1-(thiazol-2-yl)propan-1-ol and its analogs. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to more modern multi-component strategies. benthamdirect.comsioc-journal.cnnih.gov These methods provide access to a wide array of substituted thiazoles, which can then be further functionalized to yield the target alcohol. sioc-journal.cnnih.gov
Adaptations of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prominent and widely used methods for the construction of the thiazole nucleus. researchgate.netwikipedia.orgmdpi.com The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netwikipedia.org For the synthesis of precursors to this compound, this would typically involve the reaction of an α-haloketone, such as 1-bromo- or 1-chloropropan-2-one, with a suitable thioamide.
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thioamide | Product | Reference |
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | wikipedia.org |
| 2-Bromo-1-phenylethanone | Thiazol-2-amine | 6-Phenylimidazo[2,1-b]thiazole | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | Substituted Hantzsch thiazole derivatives | mdpi.com |
Modifications to the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. nih.govscispace.com These include the use of microwave irradiation, which can significantly accelerate the reaction, and solvent-free conditions. nih.govscispace.com For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields. nih.gov Furthermore, variations in the starting materials, such as the use of α,α-dibromoketones, can lead to different substitution patterns on the thiazole ring. ijper.org The regioselectivity of the Hantzsch synthesis can also be influenced by reaction conditions, such as the use of acidic media, which can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(N-substituted amino)thiazoles. rsc.org
Multi-Component Reactions for Thiazole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazoles from simple starting materials in a single step. researchgate.netnih.gov These reactions are highly valued for their ability to generate molecular diversity and for their often milder reaction conditions compared to traditional multi-step syntheses. bepls.com
A notable example is the three-component reaction of methyl 3-(N,N-dimethylamino)-2-isocyanoacrylate, aldehydes, and thiocarboxylic acid under Lewis acid catalysis to produce substituted 2-acyloxymethyl thiazoles. researchgate.net Another MCR involves the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation to afford trisubstituted thiazoles in good yields. nih.gov These MCRs provide rapid access to a variety of substituted thiazoles that can serve as precursors for this compound and its analogs. rsc.org
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of significant interest. These methods aim to control the formation of the chiral center at the carbinol carbon, leading to the preferential formation of one enantiomer over the other.
Asymmetric Reduction of Ketone Precursors
A common and effective strategy for the stereoselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone precursor. In the context of this compound, the corresponding ketone, 1-(thiazol-2-yl)propan-1-one, can be reduced using chiral reducing agents or catalysts.
While specific examples for the asymmetric reduction of 1-(thiazol-2-yl)propan-1-one are not extensively detailed in the provided search results, this approach is a well-established method in organic synthesis. The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation with chiral metal complexes (e.g., Ru-BINAP) are standard procedures for achieving high enantioselectivity in ketone reductions.
Chiral Auxiliary and Ligand-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orggoogle.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied in various asymmetric syntheses. nih.govnih.gov
For the synthesis of chiral alcohols, an acyl derivative of a chiral auxiliary, such as a chiral oxazolidinone, can be subjected to a diastereoselective reduction of the carbonyl group. wikipedia.org The chiral environment provided by the auxiliary favors the approach of the reducing agent from one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would then yield the desired enantiomer of this compound.
Another approach involves the use of chiral ligands in conjunction with metal catalysts. These ligands create a chiral environment around the metal center, which then coordinates to the substrate and directs the stereochemical outcome of the reaction.
Diastereoselective Control in Carbon-Carbon Bond Formation
Achieving diastereoselective control during the formation of the carbon-carbon bond adjacent to the future stereocenter is another powerful strategy. This can be accomplished through various methods, including aldol (B89426) reactions and Grignard additions to chiral aldehydes or imines.
A relevant example is the highly diastereoselective synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates, which involves the reduction of tert-butylsulfinyl ketimines. jst.go.jp In this method, a chiral sulfinyl group acts as a chiral auxiliary, directing the reduction of the ketimine to produce a chiral amine with high diastereoselectivity. jst.go.jp While this example leads to a chiral amine, a similar strategy could be envisioned for the synthesis of chiral alcohols by reacting a 2-lithiothiazole with a chiral aldehyde or by the addition of an organometallic reagent to a 2-thiazolecarboxaldehyde (B150998) bearing a chiral auxiliary.
Organometallic Reagent-Based Syntheses (e.g., Lithiation, Grignard Additions)
Organometallic reagents are a cornerstone in the synthesis of this compound and its analogs, primarily through the addition of these reagents to carbonyl compounds. citycollegekolkata.org Grignard reagents, formulated as RMgX, are powerful nucleophiles that readily react with aldehydes and ketones to form new carbon-carbon bonds. purdue.edumasterorganicchemistry.com
For the synthesis of this compound, a common strategy involves the reaction of a thiazole-based Grignard reagent with propanal. Alternatively, a Grignard reagent derived from an alkyl halide, such as ethylmagnesium bromide, can be added to 2-formylthiazole (also known as thiazole-2-carboxaldehyde). googleapis.com The general mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. citycollegekolkata.orgpurdue.edu A subsequent workup with an acid yields the desired secondary alcohol. masterorganicchemistry.com
The preparation of the necessary thiazole Grignard reagent can be challenging due to the electron-deficient nature of the thiazole ring. A halogen-magnesium exchange reaction is often employed, where an easily prepared Grignard reagent from an alkyl or aryl halide is reacted with a halogenated thiazole, such as 2-bromothiazole, to generate the desired 2-thiazolylmagnesium halide. google.com
Lithiation of the thiazole ring, typically at the C2 position, provides another avenue to a key intermediate. The resulting thiazol-2-yl)lithium can then react with an appropriate aldehyde to furnish the target alcohol. ethz.ch This approach is exemplified in the synthesis of 2-(thiazol-5-yl)ethan-1-ol derivatives where lithiation using lithium diisopropylamide (LDA) is a key step. researchgate.net
| Reagent Type | Precursors | Key Intermediate | Product | Ref |
| Grignard Reagent | 2-Bromothiazole, Ethylmagnesium bromide | 2-Thiazolylmagnesium bromide | This compound | google.com |
| Grignard Reagent | Thiazole, Propanal | Ethylmagnesium bromide | This compound | purdue.edu |
| Lithiation | Thiazole, n-Butyllithium | 2-Lithio-thiazole | This compound | ethz.ch |
Catalytic Approaches to Carbon-Oxygen Bond Formation
Catalytic methods for forming the crucial carbon-oxygen bond in this compound and its analogs are gaining prominence. These methods often offer milder reaction conditions and improved selectivity.
One notable approach involves the copper-catalyzed hydroxyalkylation of benzothiazoles with alcohols. acs.org While this specific example focuses on benzothiazole (B30560), the underlying principle of activating a C-H bond and forming a C-C and C-O bond in a single process holds potential for the synthesis of simpler thiazole alcohols. For instance, the reaction of benzothiazole with propan-1-ol in the presence of K₂S₂O₈ in aqueous solution has been shown to produce 1-(benzo[d]thiazol-2-yl)propan-1-ol in good yield. acs.org
Furthermore, advancements in catalytic C-O bond formation are being explored in the broader context of Fischer-Tropsch synthesis (FTS), where carbon monoxide is hydrogenated to form hydrocarbons. While not a direct synthesis of the target molecule, the fundamental understanding of C-O bond activation and C-C bond formation on catalyst surfaces is relevant. escholarship.org
Recent developments also include copper-catalyzed cyclization reactions that result in the formation of new C-S, C-N, and C-O bonds in a one-pot process, showcasing the versatility of catalytic systems in constructing complex heterocyclic structures that could be precursors or analogs of this compound. rsc.org
| Catalyst System | Reactants | Product | Key Features | Ref |
| K₂S₂O₈ | Benzothiazole, Propan-1-ol | 1-(Benzo[d]thiazol-2-yl)propan-1-ol | C-H activation, Aqueous medium | acs.org |
| Copper-based | Alkynes, Amides, Alcohols | Functionalized Thiazoles | One-pot, C-S, C-N, C-O bond formation | rsc.org |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. encyclopedia.pubmdpi.com
Biocatalysis, for example, offers a sustainable alternative for producing chiral alcohols. The use of whole-cell systems, such as Daucus carota (carrot) roots, has been demonstrated for the enantioselective reduction of ketones to chiral alcohols under mild, aqueous conditions. rsc.org This approach could be adapted for the asymmetric reduction of a suitable thiazolyl ketone precursor to yield enantiomerically pure this compound.
The use of recyclable catalysts is another key aspect of green synthesis. For instance, a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been used as an effective and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives. mdpi.com This catalyst demonstrated high yields, mild reaction conditions, and could be reused multiple times without significant loss of efficiency. mdpi.com Similarly, NiFe₂O₄ nanoparticles have been employed as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds in an ethanol-water solvent system. nih.gov
Microwave irradiation and ultrasonic-assisted synthesis are also considered green techniques as they can significantly reduce reaction times and energy consumption. encyclopedia.pubbepls.comrsc.org For example, a microwave-assisted, efficient method for the rapid synthesis of hydrazinyl thiazoles has been reported. bepls.com
| Green Approach | Key Feature | Example Application | Potential Benefit | Ref |
| Biocatalysis | Use of whole cells (e.g., Daucus carota) | Enantioselective reduction of ketones | High enantioselectivity, mild conditions | rsc.org |
| Recyclable Catalyst | PIBTU-CS hydrogel | Synthesis of novel thiazole derivatives | High yields, reusability | mdpi.com |
| Recyclable Catalyst | NiFe₂O₄ nanoparticles | One-pot synthesis of thiazole scaffolds | High yields, minimal catalyst amount | nih.gov |
| Microwave/Ultrasound | Energy efficiency | Rapid synthesis of thiazole derivatives | Reduced reaction times | encyclopedia.pubbepls.com |
Process Optimization and Scale-Up Strategies
The transition from laboratory-scale synthesis to large-scale industrial production requires robust and optimized processes. For thiazole-containing active pharmaceutical ingredients (APIs), process optimization is critical to ensure safety, efficiency, and cost-effectiveness. acs.orgresearchgate.net
Key aspects of process optimization include the selection of appropriate reagents and solvents, temperature and reaction time control, and minimizing the formation of impurities. orientjchem.orgresearchgate.net For instance, in the synthesis of a clinical candidate containing a thiazole moiety, the use of POCl₃ instead of SOCl₂ for a chlorination step was found to minimize impurity formation. acs.org
Furthermore, the choice of work-up and purification methods is crucial for large-scale production. The use of liquid-liquid continuous extraction and avoiding laborious column chromatography are desirable for industrial applications. acs.orgresearchgate.net
| Optimization Strategy | Description | Example | Advantage | Ref |
| Reagent Selection | Choosing reagents that minimize side reactions and are suitable for large-scale use. | Using POCl₃ instead of SOCl₂ for chlorination. | Minimized impurity formation. | acs.org |
| Telescoped Synthesis | Combining multiple reaction steps without isolating intermediates. | Synthesis of a key Boc-protected amino intermediate. | Increased efficiency and purity. | acs.org |
| Purification Method | Employing scalable purification techniques. | Liquid-liquid continuous extraction instead of column chromatography. | Suitable for large-scale production. | acs.orgresearchgate.net |
| Reaction Condition Optimization | Fine-tuning parameters like temperature and time. | Optimizing catalyst loading and reaction time for thiazole synthesis. | Improved yields and efficiency. | mdpi.com |
Chemical Transformations and Derivatization of 1 Thiazol 2 Yl Propan 1 Ol
Reactivity of the Secondary Alcohol Functionality
The secondary alcohol group is a versatile functional handle that can undergo oxidation, reduction of its corresponding ketone, nucleophilic substitution, and derivatization to form esters, ethers, and amines.
The selective oxidation of the secondary alcohol in 1-(thiazol-2-yl)propan-1-ol yields the corresponding ketone, 1-(thiazol-2-yl)propan-1-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction scale, selectivity, and conditions.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their mildness and selectivity. Other methods involve Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. These methods are often preferred for their high yields and compatibility with a wide range of functional groups.
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(Thiazol-2-yl)propan-1-one |
| Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) | 1-(Thiazol-2-yl)propan-1-one |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C) | 1-(Thiazol-2-yl)propan-1-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-(Thiazol-2-yl)propan-1-one |
This table represents common oxidation reactions for secondary alcohols and is applicable to this compound.
While the secondary alcohol is already in a reduced state, the term "reduction" in this context typically refers to the enantioselective reduction of the corresponding ketone, 1-(thiazol-2-yl)propan-1-one, to produce chiral this compound. This is a crucial reaction for controlling the stereochemistry of the final product.
The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the asymmetric reduction of prochiral ketones. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), to deliver a hydride stereoselectively. organic-chemistry.orgwikipedia.orgresearchgate.netyork.ac.ukresearchgate.net The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. wikipedia.org
Regarding hydrogenation, the thiazole (B1198619) ring itself can be susceptible to reduction under certain conditions. While the ring is generally stable to catalytic hydrogenation with platinum, it can undergo desulfurization and degradation when treated with reducing agents like Raney nickel. pharmaguideline.com Therefore, reaction conditions must be carefully selected to avoid unwanted reduction of the heterocyclic ring when targeting other functional groups in the molecule.
| Reaction Type | Reagents | Product | Key Feature |
| Asymmetric Reduction | 1-(Thiazol-2-yl)propan-1-one, (R)- or (S)-CBS catalyst, BH₃·THF | (S)- or (R)-1-(Thiazol-2-yl)propan-1-ol | Enantioselective synthesis of chiral alcohol |
| Thiazole Ring Reduction | Raney Nickel (Ra-Ni) | Ring-opened products | Desulfurization and degradation of the thiazole ring pharmaguideline.com |
This table outlines key reduction and hydrogenation reactions relevant to this compound and its corresponding ketone.
The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding chloride or bromide.
Esterification is a common derivatization of alcohols. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comathabascau.cayoutube.com This is an equilibrium-driven process, often requiring the removal of water or the use of an excess of one reactant to achieve high yields. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca Alternatively, for milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270).
The Mitsunobu reaction offers another route to esters, particularly for secondary alcohols, under mild, neutral conditions. nrochemistry.comwikipedia.orgorganic-synthesis.comorganic-chemistry.orgnih.gov This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.orgorganic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis. wikipedia.orgorganic-chemistry.org
| Reaction | Reagents | Product Type | Key Feature |
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | Ester (e.g., 1-(Thiazol-2-yl)propyl acetate) | Equilibrium reaction, acid-catalyzed organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com |
| Acylation | Acid Chloride (e.g., Acetyl Chloride), Pyridine | Ester (e.g., 1-(Thiazol-2-yl)propyl acetate) | Generally high yield, not reversible |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD or DIAD | Ester | Mild conditions, inversion of stereochemistry wikipedia.orgorganic-chemistry.org |
This table summarizes common esterification methods for this compound.
Ether derivatives of this compound can be synthesized via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.
The synthesis of amine derivatives from the alcohol typically involves a two-step sequence. First, the alcohol is oxidized to the ketone, 1-(thiazol-2-yl)propan-1-one, as described in section 3.1.1. Subsequently, the ketone undergoes reductive amination. wikipedia.org In this one-pot reaction, the ketone is treated with an amine (e.g., ammonia, a primary amine, or a secondary amine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
Reactivity of the Thiazole Ring System
The thiazole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic attack. The presence of the 1-hydroxypropyl group at the C2 position influences the regioselectivity of these reactions.
Electrophilic aromatic substitution is a characteristic reaction of the thiazole ring. Theoretical calculations and experimental evidence indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org An alkyl group at the C2 position, such as the 1-hydroxypropyl group, is generally considered to be an electron-donating group, which further activates the ring, particularly the C5 position, towards electrophilic substitution. pharmaguideline.com
Halogenation : Thiazoles can be halogenated at the C5 position under mild conditions. For example, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. Regioselective halogenation of 2-substituted thiazoles at the 5-position can also be achieved with reagents like copper(II) halides. nih.govnih.gov
Nitration : Nitration of 2-alkylthiazoles can be challenging due to the basicity of the ring nitrogen, which can be protonated under strongly acidic conditions, deactivating the ring. However, nitration can be achieved, typically yielding the 5-nitro derivative. cdnsciencepub.comresearchgate.netcdnsciencepub.com Milder nitrating agents or specific conditions may be required to achieve good yields. cdnsciencepub.comsemanticscholar.org
Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. wikipedia.orgijpcbs.com This reaction on 2-substituted thiazoles typically introduces a formyl group at the C5 position, yielding 2-(1-hydroxypropyl)thiazole-5-carbaldehyde. researchgate.netasianpubs.org
| Reaction | Reagents | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C5 |
| Nitration | HNO₃ / H₂SO₄ | C5 cdnsciencepub.comcdnsciencepub.com |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 wikipedia.orgresearchgate.netasianpubs.org |
This table outlines the expected outcomes for electrophilic aromatic substitution on the thiazole ring of this compound.
Nucleophilic Addition or Substitution on the Thiazole Moiety
The thiazole ring is an electron-rich aromatic system, which generally makes it resistant to direct nucleophilic attack. Nucleophilic substitution on an unsubstituted thiazole ring is uncommon. However, such reactions can be facilitated at the C2 position, particularly if the ring is activated or if a suitable leaving group is present.
One strategy to enhance the thiazole ring's susceptibility to nucleophilic attack is through the formation of an intermediate that renders a specific position more electrophilic. For instance, a method analogous to that used for benzothiazoles could be applied, involving C-H functionalization at the C2 position with triphenylphosphine to generate a thiazol-2-yl-triphenylphosphonium salt. acs.org These phosphonium (B103445) salts are highly reactive towards a variety of nucleophiles. The reaction of these intermediates with O- and N-centered nucleophiles can lead to the formation of corresponding ethers and amines under mild conditions, with the added benefit of triphenylphosphine recovery. acs.org Although this has been demonstrated on benzothiazoles, the principle extends to thiazole derivatives.
Calculations of the π-electron density of the thiazole ring indicate that the C2 position is the most electron-deficient, making it the most likely site for nucleophilic attack if the reaction is forced. researchgate.net Nucleophilic reactions are generally more feasible on thiazolium salts, where the quaternization of the nitrogen atom significantly increases the electrophilicity of the ring carbons.
Functionalization at Thiazole Ring Positions
Beyond the C2 position, the functionalization of the C4 and C5 positions of the thiazole ring in this compound is a key strategy for creating diverse derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have become powerful tools for the direct and regioselective introduction of new functional groups onto the thiazole core. rsc.org
Palladium-catalyzed direct C-H arylation is a highly effective method for functionalizing thiazole derivatives, preferentially occurring at the C5 position. researchgate.net This approach allows for the coupling of various substituted thiazoles with a wide range of (hetero)aryl bromides. The reactions can be performed under aerobic conditions with low catalyst loadings, making it an efficient and practical protocol. researchgate.net Even sterically hindered or deactivated (hetero)aryl bromides are often compatible with these reaction conditions. researchgate.net
This versatile C-H activation strategy enables the synthesis of multifunctionalized thiazoles with specific substitution patterns at the C2, C4, and C5 positions, starting from simpler thiazole precursors. rsc.org The ability to sequentially functionalize different positions provides a programmed approach to complex thiazole derivatives.
| Reaction Type | Position | Catalyst/Reagents | Coupling Partner | Reference |
|---|---|---|---|---|
| Direct Arylation | C5 | Palladium-NHC Complex | (Hetero)aryl bromides | researchgate.net |
| Direct Alkenylation | C5, C4, C2 | Pd(OAc)₂ | Alkenes | rsc.org |
| Arylation | C2 (of Imidazo[2,1-b]thiazole) | Copper | Aryl halides | nih.gov |
| Arylation | C5 (of Imidazo[2,1-b]thiazole) | Palladium | Aryl halides | nih.gov |
Formation of Complex Scaffolds and Heterocyclic Hybrids from this compound
The molecular hybridization of the thiazole core with other bioactive heterocyclic systems is a prominent strategy in medicinal chemistry to develop novel compounds with enhanced therapeutic potential. ekb.egacs.org this compound serves as an excellent starting material for such endeavors. The secondary alcohol can be oxidized to the corresponding ketone, 1-(thiazol-2-yl)propan-1-one, a versatile intermediate for constructing more complex scaffolds.
This 2-propionylthiazole (B1293893) intermediate can undergo a variety of condensation and cyclization reactions. A widely used approach is the synthesis of thiazolyl-pyrazoline hybrids. ekb.egnih.gov For example, the 2-propionylthiazole can first undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone-like intermediate). Subsequent reaction of this intermediate with hydrazine (B178648) or its derivatives yields the target thiazolyl-pyrazoline hybrid scaffold. ekb.eg This strategy combines the thiazole and pyrazoline pharmacophores into a single molecule, often leading to synergistic biological activities. acs.orgnih.gov
The Hantzsch thiazole synthesis is a foundational method for creating the initial thiazole ring, which can then be elaborated. ekb.egchemrj.org However, for building hybrids from a pre-formed thiazole like this compound, the reactions focus on its functional groups. Beyond pyrazolines, the 2-propionylthiazole intermediate can be used to synthesize other heterocyclic systems. For instance, reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazone derivatives, which are themselves precursors for further cyclization into other thiazoles or thiadiazines. nih.gov Similarly, multicomponent reactions involving the ketone, an aldehyde, and a source of cyanide or malononitrile (B47326) can afford highly functionalized pyridine or pyran hybrids. mdpi.com
These synthetic strategies highlight the utility of this compound as a precursor for a diverse array of complex heterocyclic compounds. The combination of the stable thiazole core with a reactive side chain allows for its incorporation into larger, polycyclic systems and hybrid molecules of significant interest in drug discovery. nih.govnih.gov
| Hybrid Scaffold | Thiazole Precursor Type | Key Reaction | Reference |
|---|---|---|---|
| Thiazolyl-Pyrazoline | 2-Acylthiazole (from oxidation of the alcohol) | Claisen-Schmidt condensation followed by cyclization with hydrazine | ekb.egnih.gov |
| Thiazolyl-Pyrido[2,3-d]pyrimidine | 5-Acetyl-thiazole | Multicomponent reaction with aldehyde and malononitrile derivatives | mdpi.com |
| Thiazolyl-Indazole | Thiazolyl-thiosemicarbazone | Heterocyclization with phenacyl bromide | nih.gov |
| Binary Thiazole-Thiophene | 2-Chloroacetamido-thiazole | Intramolecular cyclocondensation | nih.gov |
| Thiazolyl-Benzofuran | 2-Chloroacetamido-thiazole | Reaction with salicylaldehyde | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-(Thiazol-2-yl)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the thiazole (B1198619) ring, the carbinol proton (CH-OH), the methylene (B1212753) group (CH₂), the methyl group (CH₃), and the hydroxyl proton (OH). The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the thiazole ring. chemicalbook.comdocbrown.info The multiplicity of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. docbrown.info Given the structure of this compound, six distinct carbon signals are anticipated: two for the thiazole ring C-H carbons, one for the thiazole quaternary carbon (C-S), and three for the propanol (B110389) side chain (CH-OH, CH₂, and CH₃). docbrown.infodocbrown.info The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbon atom bonded to the hydroxyl group (C1) would appear significantly downfield. docbrown.info
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, for example, between the C1-H and the C2-H₂ protons, and between the C2-H₂ and C3-H₃ protons of the propanol chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Thiazole H-4 | ~7.7-7.9 | Doublet (d) | ~142-144 |
| Thiazole H-5 | ~7.3-7.5 | Doublet (d) | ~118-120 |
| Propanol C1-H | ~5.0-5.2 | Triplet (t) | ~68-72 |
| Propanol C2-H₂ | ~1.8-2.0 | Sextet | ~32-35 |
| Propanol C3-H₃ | ~0.9-1.1 | Triplet (t) | ~9-11 |
| Thiazole C2 | - | - | ~170-175 |
| Hydroxyl OH | Variable | Singlet (s, broad) | - |
Note: Data are estimated based on typical chemical shifts for thiazole and propanol moieties. chemicalbook.comdocbrown.infodocbrown.info Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like this compound. nih.gov In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, with a molecular weight of 143.21 g/mol , the primary ion observed would be at an m/z of approximately 144.22. chemscene.com This technique confirms the molecular mass of the compound with high sensitivity. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₉NOS), HRMS would confirm this specific combination of atoms.
Fragmentation Analysis: By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation, CID), a characteristic pattern of daughter ions is produced that helps to elucidate the molecule's structure. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z ~126.
Alpha-cleavage: Cleavage of the C1-C2 bond of the propanol side chain, resulting in a resonance-stabilized thiazolyl-methan-ol fragment.
Cleavage of the side chain: Fragmentation can lead to the formation of a thiazole-containing cation. docbrown.infodocbrown.info
Table 2: Expected ESI-MS and HRMS Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Analysis Type | Information Provided |
| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0478 | ESI-MS, HRMS | Molecular weight confirmation, Elemental formula determination |
| [M+H-H₂O]⁺ | C₆H₈NS⁺ | 126.0372 | MS/MS | Presence of a hydroxyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint." docbrown.info
For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features:
A broad, strong absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info
Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic propyl group.
Aromatic C-H stretching from the thiazole ring would likely appear just above 3000 cm⁻¹.
Vibrations associated with the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net
A distinct C-O stretching vibration for the secondary alcohol would be present in the 1050-1150 cm⁻¹ range. docbrown.info
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol (-OH) |
| 3000 - 3100 | C-H stretch | Thiazole Ring |
| 2850 - 3000 | C-H stretch | Propyl Chain (-CH₃, -CH₂) |
| 1500 - 1650 | C=N, C=C stretch | Thiazole Ring |
| 1050 - 1150 | C-O stretch | Secondary Alcohol |
Note: Data are based on characteristic vibrational frequencies for the specified functional groups. docbrown.inforesearchgate.net
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity established by NMR and MS.
Conformation: The exact spatial arrangement (conformation) of the propanol side chain relative to the thiazole ring.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of a neighboring thiazole ring) and π-π stacking.
Analysis of related thiazole derivatives by X-ray diffraction has confirmed the planarity of the thiazole ring and has been used to detail intermolecular interactions that stabilize the crystal structure. researchgate.net This methodology would be invaluable for a complete structural characterization of this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry
The carbon atom at position 1 of the propanol chain in this compound is a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers, designated as (R) and (S). While standard spectroscopic techniques cannot differentiate between enantiomers, chiroptical methods can.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce an ECD spectrum that is a mirror image of the other. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) configurations, the absolute stereochemistry of an enantiomerically pure sample can be definitively assigned.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD curves for the (R) and (S) enantiomers are mirror images. This technique can also be used to determine the absolute configuration of the chiral center.
Theoretical and Computational Investigations of 1 Thiazol 2 Yl Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of 1-(Thiazol-2-yl)propan-1-ol.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. epu.edu.iqnih.gov For thiazole (B1198619) derivatives, functionals such as B3LYP combined with basis sets like 6-311G(d,p) have proven effective in providing accurate predictions of molecular geometries and electronic characteristics. researchgate.net
A DFT analysis of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. semanticscholar.org From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net For this compound, the nitrogen and oxygen atoms are expected to be the primary nucleophilic sites.
Table 1: Representative Predicted Electronic Properties for a Thiazole Derivative using DFT
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: Values are illustrative and based on typical DFT calculations for similar thiazole-containing molecules.
Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. researchgate.net These methods are often used alongside DFT to provide a comparative analysis of a molecule's properties. mdpi.comresearcher.life While computationally more demanding than DFT, ab initio calculations can offer high accuracy, particularly when electron correlation is accounted for through methods like Møller-Plesset perturbation theory (MP2).
In studies of thiazole derivatives, both HF and DFT methods have been used to calculate optimized geometries, with results often showing good agreement with experimental data from X-ray diffraction. researcher.life Comparing the results from both methods helps to validate the computational models used for the specific molecular system. mdpi.com
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, rotations around the C-C bond between the thiazole ring and the propanol (B110389) side chain, as well as the C-O bond of the alcohol, are of primary interest.
By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be constructed. mdpi.com This surface maps the energy of the molecule as a function of its geometry, revealing the lowest-energy (most stable) conformations and the energy barriers between them. researchgate.net Computational studies on similar structures, such as N-(Thiazol-2-yl) benzamide (B126), have successfully used DFT to determine conformational preferences, highlighting the role of weak intramolecular interactions in stabilizing certain geometries. researchgate.netiu.edu.sa The most stable conformers typically correspond to staggered arrangements that minimize steric hindrance, while eclipsed conformations represent higher energy states.
Table 2: Illustrative Relative Energies for Conformations of this compound
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Staggered (Anti, 180°) | 0.00 | Most Stable |
| Staggered (Gauche, 60°) | 0.85 | Stable |
| Eclipsed (0°) | 3.50 | Unstable (Transition State) |
Note: These values are hypothetical to illustrate the concept of a potential energy surface.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve modeling its synthesis or its subsequent reactions, such as oxidation. nih.govrsc.org
By mapping the reaction pathway on a potential energy surface, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy, which governs the reaction rate. Theoretical studies on the synthesis of various thiazole derivatives have successfully proposed reaction pathways and elucidated their mechanisms. mdpi.comnih.gov
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules arrange themselves into a crystal lattice, and this packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify these interactions within a crystal. scirp.orgmdpi.com
The Hirshfeld surface of a molecule is defined by the points where its electron density contribution to the total crystal electron density is equal to that of all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact can be identified. nih.govnih.gov For this compound, the hydroxyl group would be expected to form strong O-H···N or O-H···O hydrogen bonds, which would appear as distinct red spots on the d_norm map.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In related crystal structures, H···H, O···H/H···O, and C···H/H···C contacts are often the most significant, indicating the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov π–π stacking interactions involving the thiazole rings may also play a role in stabilizing the crystal structure. nih.gov
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiazole Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 47.0% |
| H···O/O···H | 16.9% |
| H···C/C···H | 8.0% |
| H···S/S···H | 7.6% |
| Other | 20.5% |
Source: Data adapted from a study on a similar benzothiazole (B30560) derivative. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C chemical shifts. iu.edu.saresearchgate.net Comparing these theoretically predicted spectra with experimental results provides a robust method for structural validation. epu.edu.iq
Vibrational spectra, such as Infrared (IR) spectra, can also be simulated. DFT calculations yield vibrational frequencies corresponding to the different normal modes of the molecule. mdpi.com Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they are typically scaled by an empirical factor to improve agreement. mdpi.com Key vibrational modes for this compound would include the O-H stretching of the alcohol, C-H stretching of the alkyl chain and thiazole ring, and the characteristic C=N and C-S stretching of the thiazole ring. nih.gov
Electronic spectra, specifically UV-Vis absorption, are predicted using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions, most notably the transition from the HOMO to the LUMO, which corresponds to the maximum absorption wavelength (λmax).
Table 4: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Thiazole C2 | 170.5 ppm |
| ¹H NMR | CH-OH | 4.9 ppm |
| IR | O-H Stretch | 3400 cm⁻¹ |
| UV-Vis | λmax | 245 nm |
Note: These values are illustrative and represent typical results from computational predictions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational changes, flexibility, and interactions with their environment at an atomic level. Such studies would be invaluable for understanding the dynamic properties of this compound, including how it behaves in different solvents or interacts with biological macromolecules.
Although direct MD simulation data is absent, related computational studies on other thiazole-containing compounds can offer a general understanding of the types of dynamic behavior that might be expected. For instance, computational studies on N-(Thiazol-2-yl) benzamide have explored its conformational preferences, highlighting the role of intramolecular interactions in determining its stable structures. researchgate.net These types of analyses, while not dynamic simulations, provide a foundation for understanding the potential energy landscape of such molecules.
Future computational research employing molecular dynamics simulations on this compound could provide significant insights. Such studies could elucidate:
Conformational Landscapes: Mapping the accessible conformations of the molecule and the energy barriers between them.
Solvent Effects: Understanding how the molecule's structure and dynamics are influenced by different solvent environments.
Hydrogen Bonding Dynamics: Characterizing the formation and breaking of intramolecular and intermolecular hydrogen bonds involving the hydroxyl group and the thiazole ring's nitrogen and sulfur atoms.
Interaction with Biological Targets: Simulating the binding and unbinding processes of this compound with specific proteins or enzymes, which is crucial for drug design and development.
In the absence of specific molecular dynamics data for this compound, the following table outlines the typical parameters and potential findings that such a study might entail, based on general principles of molecular simulations of similar small organic molecules.
| Simulation Parameter | Description | Potential Insights for this compound |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Crucial for accurately modeling the interactions within the molecule and with its surroundings. Common choices would include AMBER, CHARMM, or OPLS. |
| Solvent Model | Representation of the solvent molecules in the simulation (e.g., explicit water models like TIP3P or implicit solvent models). | Would reveal the influence of aqueous or organic environments on the molecule's conformation and hydrogen bonding network. |
| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Longer simulation times would allow for the observation of larger conformational changes and rarer events. |
| Analysis Metrics | Quantities calculated from the simulation trajectory to describe the molecule's behavior. | Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analysis of dihedral angles to characterize conformational changes. |
While the current body of research lacks specific molecular dynamics simulations for this compound, the tools and methodologies are well-established. Future computational work in this area would undoubtedly contribute to a more complete understanding of this chemical compound's dynamic nature and potential applications.
Applications of 1 Thiazol 2 Yl Propan 1 Ol in Chemical Research
Role as a Fundamental Building Block in Complex Organic Synthesis
The thiazole (B1198619) motif is a prevalent core in numerous biologically active natural products and pharmaceutical agents. nih.govnih.govresearchgate.net Consequently, functionalized thiazoles like 1-(thiazol-2-yl)propan-1-ol serve as crucial starting materials or key intermediates in the synthesis of these complex molecules. nih.gov The reactivity of both the thiazole ring and the hydroxyl group can be strategically exploited to construct intricate molecular frameworks.
The hydroxyl group of this compound can undergo a variety of chemical transformations. For instance, it can be oxidized to the corresponding ketone, 1-(thiazol-2-yl)propan-1-one, which can then serve as an electrophilic site for nucleophilic additions or as a precursor for further functionalization. Alternatively, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a diverse array of functional groups.
The thiazole ring itself offers multiple sites for chemical modification. The proton at the C5 position of the thiazole ring can be selectively removed by a strong base, creating a nucleophilic center that can react with various electrophiles. This allows for the introduction of substituents at this position, further expanding the molecular diversity that can be achieved from this building block.
The chiral center at the carbon bearing the hydroxyl group makes this compound a valuable precursor for asymmetric synthesis. Enantiomerically pure forms of this alcohol can be used to synthesize chiral drugs and other biologically active molecules where specific stereochemistry is crucial for their function.
Table 1: Representative Synthetic Transformations of this compound This table presents plausible synthetic transformations based on the known reactivity of thiazole and alcohol functionalities. Specific experimental data for this compound is limited in the public domain.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | PCC, CH₂Cl₂ | 1-(Thiazol-2-yl)propan-1-one | Intermediate for further synthesis |
| This compound | TsCl, Pyridine (B92270) | 1-(Thiazol-2-yl)propyl tosylate | Precursor for nucleophilic substitution |
| This compound | 1. n-BuLi, THF, -78 °C; 2. R-X | 1-(5-R-Thiazol-2-yl)propan-1-ol | Introduction of substituents on the thiazole ring |
| (R)-1-(Thiazol-2-yl)propan-1-ol | Various | Enantiomerically pure complex molecules | Asymmetric synthesis |
Precursor in Ligand Design for Coordination Chemistry and Catalysis
The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives can act as donor atoms, making them excellent candidates for the design of ligands in coordination chemistry. researchgate.netresearchgate.net The hydroxyl group provides a convenient handle for further modification to create multidentate ligands with specific coordination properties.
Derivatives of this compound can be synthesized to incorporate additional donor atoms, leading to the formation of bidentate, tridentate, or even tetradentate ligands. For example, the hydroxyl group can be etherified with a pyridine-containing moiety to create a tridentate N,N,S-donor ligand. These ligands can then be reacted with various metal salts to form stable coordination complexes.
The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry. These studies provide valuable information about the coordination geometry, bond lengths, and electronic properties of the complexes.
Table 2: Potential Metal Complexes with Ligands Derived from this compound This table illustrates hypothetical metal complexes that could be synthesized from ligands derived from this compound, based on general principles of coordination chemistry.
| Ligand Derivative | Metal Ion | Potential Complex Structure | Potential Coordination Geometry |
| 2-(1-(Pyridin-2-ylmethoxy)propyl)thiazole | Cu(II) | [Cu(L)Cl₂] | Square planar or distorted octahedral |
| N,N-bis((thiazol-2-yl)(hydroxy)methyl)amine | Fe(III) | [Fe(L)Cl₃] | Octahedral |
| Schiff base from 1-(thiazol-2-yl)propan-1-one | Ni(II) | [Ni(L)₂] | Square planar |
Metal complexes bearing thiazole-derived ligands have shown significant promise as catalysts in a variety of organic transformations. acs.orgmdpi.com The electronic properties of the thiazole ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the ligand, thereby influencing the catalytic activity and selectivity of the complex.
For instance, chiral ligands derived from enantiomerically pure this compound can be used in asymmetric catalysis to produce chiral products with high enantiomeric excess. nih.govnih.govresearchgate.netresearchgate.net These catalysts could find applications in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Table 3: Potential Catalytic Applications of Metal Complexes with Thiazole-Derived Ligands This table outlines potential catalytic applications for metal complexes of ligands derived from this compound, based on known catalytic activities of similar thiazole-containing complexes.
| Metal Complex | Reaction Type | Substrate | Product | Potential Advantage |
| Chiral Rh(I) complex | Asymmetric Hydrogenation | Prochiral alkenes | Chiral alkanes | High enantioselectivity |
| Pd(II) complex | Cross-Coupling Reaction | Aryl halides and boronic acids | Biaryls | High turnover number and stability |
| Cu(II) complex | Oxidation Reaction | Alcohols | Aldehydes/Ketones | Mild reaction conditions |
Applications in Materials Chemistry as a Monomer or Scaffold Component
The incorporation of heterocyclic units like thiazole into polymers can impart unique electronic, optical, and thermal properties to the resulting materials. mdpi.comrsc.orgresearchgate.netacs.orgresearchgate.netcedarville.edu this compound, with its reactive hydroxyl group, can potentially be used as a monomer or a functional scaffold in the synthesis of novel polymers and functional materials.
For example, the hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, allowing for its incorporation into polymer chains via radical or cationic polymerization. The resulting polymers would possess thiazole moieties as pendant groups, which could influence the material's properties, such as its refractive index, conductivity, and thermal stability.
Alternatively, this compound can be used as a scaffold to build more complex monomers. For instance, it can be derivatized to contain two polymerizable groups, enabling its use as a cross-linking agent to create polymer networks with defined architectures and properties. The presence of the thiazole ring within the polymer matrix could also provide sites for post-polymerization modification, allowing for the further tuning of the material's properties. While specific research on the use of this compound in materials chemistry is not extensively documented, the general interest in thiazole-containing polymers suggests that it is a promising area for future investigation. mdpi.comrsc.orgresearchgate.netacs.orgresearchgate.netcedarville.edu
Future Research Directions and Emerging Trends
Development of Novel and Highly Efficient Synthetic Methodologies
While classical methods for synthesizing thiazole (B1198619) derivatives, such as the Hantzsch synthesis, are well-established, future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic routes to 1-(thiazol-2-yl)propan-1-ol and its analogues. chemhelpasap.com The drive towards "green chemistry" is a significant trend, aiming to reduce hazardous waste, minimize energy consumption, and utilize renewable resources. bepls.com
Emerging synthetic strategies applicable to thiazole derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. figshare.com Applying microwave irradiation to the condensation reactions required to form the thiazole ring could offer a rapid and efficient route to this compound. bepls.com
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, avoiding the need for isolating intermediates. nih.gov Designing a one-pot synthesis for this compound from simple, readily available precursors would represent a significant advancement in efficiency and resource management. researchgate.net
Green Catalysts and Solvents: Research is moving towards replacing harsh reaction conditions and toxic catalysts with more environmentally benign alternatives. This includes the use of recyclable catalysts, such as silica-supported tungstosilisic acid, and green solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com Future methodologies for synthesizing this compound will likely incorporate these sustainable approaches.
| Methodology | Traditional Approach (e.g., Hantzsch Synthesis) | Emerging "Green" Approach | Potential Advantages of Emerging Approach |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation | Reduced reaction time, Lower energy consumption bepls.com |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, Reduced waste nih.gov |
| Solvents/Catalysts | Organic solvents, Strong acids | Water, PEG, Recyclable solid-acid catalysts | Improved safety, Reduced environmental impact, Catalyst reusability bepls.com |
Exploration of Underexplored Reactivity and Transformative Pathways
The reactivity of the thiazole ring is well-documented, with the C2 proton being notably acidic, allowing for deprotonation and subsequent functionalization. nih.govpharmaguideline.com However, the specific reactivity of this compound, which combines this feature with a secondary alcohol, remains a fertile ground for investigation. Future research should focus on leveraging the interplay between the alcohol and the thiazole ring to forge novel molecular architectures.
Potential areas for exploration include:
Asymmetric Catalysis: The chiral center at the alcohol-bearing carbon makes this compound a candidate for development into a chiral ligand for asymmetric catalysis. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal centers.
Derivatization for Biological Screening: The hydroxyl group is a convenient handle for derivatization. Esterification, etherification, or substitution reactions can be employed to generate a library of related compounds. These new molecules could then be screened for a wide range of biological activities, as thiazole derivatives are known to possess anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiazole ring in this compound under various conditions could lead to novel rearrangement or ring-opening pathways, providing access to entirely new classes of sulfur and nitrogen-containing heterocycles.
| Reactive Site | Potential Transformation | Significance / Application |
|---|---|---|
| Hydroxyl Group (-OH) | Oxidation to ketone, Esterification, Etherification | Creation of new building blocks, Prodrug synthesis |
| Thiazole Ring (C5 position) | Electrophilic substitution (e.g., halogenation, nitration) | Modulation of electronic properties and biological activity pharmaguideline.com |
| Thiazole Ring (C2 position) | Deprotonation followed by reaction with electrophiles | Introduction of diverse functional groups pharmaguideline.com |
| Entire Molecule | Coordination to metal centers | Development of novel catalysts or functional materials |
Advanced Hybrid Computational-Experimental Approaches
The integration of computational chemistry with experimental synthesis and testing has become a powerful tool in modern chemical research. rsc.orgnih.gov For this compound, these hybrid approaches can accelerate the discovery of new properties and applications, providing insights that are difficult to obtain through experimentation alone. rsc.org
Future research should leverage computational tools in several key areas:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound, predict its reactivity at different sites, and elucidate the mechanisms of potential reactions. mdpi.com This can guide the design of more efficient synthetic routes.
Virtual Screening and Drug Design: Molecular docking simulations can predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. rsc.orgnih.gov This in silico screening can identify promising candidates for further synthesis and biological evaluation, saving significant time and resources. researchgate.net
Calculating Molecular Properties: Computational methods can predict various physicochemical properties, such as solubility, stability, and spectroscopic signatures, which can aid in the characterization and development of new materials. nih.gov
| Computational Method | Application for this compound Research | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. mdpi.com | Prediction of reactivity, understanding reaction mechanisms. nih.gov |
| Molecular Docking | Simulation of binding to protein active sites. rsc.org | Identification of potential biological targets and lead compounds for drug discovery. researchgate.net |
| Molecular Dynamics (MD) Simulation | Analysis of conformational changes and interactions with biological targets over time. researchgate.net | Understanding the dynamic behavior and stability of ligand-protein complexes. |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of chemical synthesis and materials discovery are being revolutionized by automation and high-throughput experimentation (HTE). figshare.com These technologies allow for the rapid synthesis and screening of large numbers of compounds, dramatically accelerating the pace of research. Applying these methods to this compound could rapidly expand our understanding of its structure-activity relationships.
Future directions include:
Automated Library Synthesis: Utilizing automated synthesis platforms to generate a diverse library of derivatives from this compound. By varying reagents and reaction conditions in a programmable manner, hundreds of unique compounds can be produced with minimal manual intervention.
High-Throughput Screening (HTS): Screening the synthesized libraries for desired properties using HTS techniques. This could involve assays for biological activity (e.g., enzyme inhibition, antimicrobial effects) or material properties (e.g., fluorescence, catalytic activity). This approach is crucial for identifying "hit" compounds from a large pool of candidates. acs.org
Design of Next-Generation Thiazole-Based Functional Materials
Thiazole-containing compounds are increasingly being explored for applications in materials science. rsc.org Their unique electronic properties and ability to coordinate with metals make them attractive building blocks for functional materials. This compound, with its multiple functional sites, is a promising candidate for incorporation into such materials.
Emerging trends in this area include:
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen of the hydroxyl group, can serve as coordination sites for metal ions, forming the nodes of MOFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis.
Fluorescent Sensors: Thiazole derivatives often exhibit interesting photophysical properties. By functionalizing this compound with other chromophores, it may be possible to design novel fluorescent sensors for detecting metal ions or other analytes.
Anticancer Agents: Many potent anticancer agents feature a thiazole scaffold. nih.govresearchgate.net Using this compound as a starting point to design and synthesize novel compounds could lead to the discovery of new therapeutic agents that inhibit targets like tubulin polymerization or specific kinases. nih.govacs.org
| Material Class | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage, Catalysis, Sensing rsc.org |
| Anticancer Agents | Core scaffold for derivatization | Inhibition of cancer cell proliferation nih.govresearchgate.net |
| Chiral Ligands | Chiral backbone | Asymmetric catalysis |
| Fluorescent Probes | Component of a fluorophore system | Chemical sensing and bioimaging |
Q & A
Q. What are the optimized synthetic routes for 1-(thiazol-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of thiazole-containing alcohols like this compound often involves cyclization or substitution reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., Cu(I) for click chemistry) critically affect yield and side-product formation . Post-synthesis purification steps, such as recrystallization from ethanol, are essential to achieve >95% purity .
Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?
Key techniques include:
- NMR spectroscopy : and NMR verify the thiazole ring substitution pattern (e.g., shifts at δ 7.5–8.5 ppm for thiazole protons).
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for CHNOS).
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages to rule out impurities .
Q. What in vitro biological assays are suitable for preliminary screening of this compound derivatives?
Common assays include:
- Antifungal activity : MIC (Minimum Inhibitory Concentration) testing against Candida spp. using broth microdilution .
- Receptor binding : Radioligand displacement assays for neurological targets (e.g., dopamine receptors in Parkinson’s disease models) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
SAR strategies include:
- Substitution on the thiazole ring : Electron-withdrawing groups (e.g., -CF) at position 4 improve antifungal activity by enhancing membrane permeability .
- Side-chain modifications : Increasing hydrophobicity (e.g., replacing -OH with -OCH) improves blood-brain barrier penetration for CNS-targeted agents .
- Hybrid molecules : Conjugation with triazole or pyrazole moieties (via click chemistry) broadens antimicrobial spectra .
Q. What methodologies resolve contradictions in reported bioactivity data for thiazole derivatives?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to ensure reproducibility .
- Compound stability : Perform stability studies (e.g., HPLC monitoring under physiological pH/temperature) to rule out degradation artifacts .
- Cellular vs. enzymatic assays : Compare whole-cell activity (e.g., fungal growth inhibition) with target-specific assays (e.g., CYP51 inhibition for antifungals) to differentiate mechanisms .
Q. How can computational modeling optimize this compound derivatives for dual-target inhibition?
Approaches include:
- Molecular docking : Screen against co-crystallized targets (e.g., fungal CYP51 or human MAO-B for Parkinson’s) to prioritize derivatives .
- MD simulations : Assess binding stability over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with active-site residues) .
- ADMET prediction : Use tools like SwissADME to balance potency with pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .
Q. What strategies mitigate off-target effects in thiazole-based therapeutics?
- Selective functionalization : Introduce bulky substituents (e.g., tert-butyl) to sterically hinder non-target binding .
- Prodrug design : Mask the hydroxyl group (e.g., ester prodrugs) to reduce hepatic toxicity while maintaining activity at target sites .
- Transcriptomic profiling : RNA-seq of treated cells identifies unintended pathway activation (e.g., oxidative stress responses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
